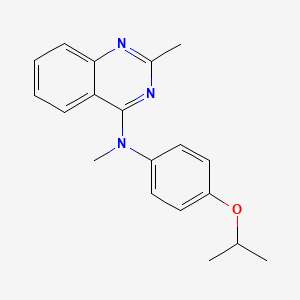
N-(4-ISOPROPOXYPHENYL)-N,2-DIMETHYLQUINAZOLIN-4-AMINE
描述
N-(4-ISOPROPOXYPHENYL)-N,2-DIMETHYLQUINAZOLIN-4-AMINE is a chemical compound with a complex structure that includes both phenyl and quinazolinyl groups
属性
CAS 编号 |
827031-18-5 |
|---|---|
分子式 |
C19H21N3O |
分子量 |
307.4 g/mol |
IUPAC 名称 |
N,2-dimethyl-N-(4-propan-2-yloxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C19H21N3O/c1-13(2)23-16-11-9-15(10-12-16)22(4)19-17-7-5-6-8-18(17)20-14(3)21-19/h5-13H,1-4H3 |
InChI 键 |
CYFKGPXUKCEWGW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC(C)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ISOPROPOXYPHENYL)-N,2-DIMETHYLQUINAZOLIN-4-AMINE typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the phenyl group and the isopropoxy substituent. The final step involves the formation of the methyl-amine linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
N-(4-ISOPROPOXYPHENYL)-N,2-DIMETHYLQUINAZOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the phenyl or quinazolinyl rings.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new alkyl or aryl groups.
科学研究应用
N-(4-ISOPROPOXYPHENYL)-N,2-DIMETHYLQUINAZOLIN-4-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of N-(4-ISOPROPOXYPHENYL)-N,2-DIMETHYLQUINAZOLIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
Similar compounds include other quinazoline derivatives and phenyl-substituted amines. Examples are:
- (4-Methoxy-phenyl)-(2-methyl-quinazolin-4-yl)-methyl-amine
- (4-Ethoxy-phenyl)-(2-methyl-quinazolin-4-yl)-methyl-amine
Uniqueness
N-(4-ISOPROPOXYPHENYL)-N,2-DIMETHYLQUINAZOLIN-4-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


